molecular formula C15H19BrN2OS B4191762 (3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione

Cat. No.: B4191762
M. Wt: 355.3 g/mol
InChI Key: VJVMZGXTRZIDGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione is a complex organic compound that features a morpholine ring, a pyrrolidine ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step often involves the formation of the morpholine ring and the carbonothioyl linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the bromine atom or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like azides or amines.

Scientific Research Applications

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The carbonothioyl group may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonyl}morpholine: Similar structure but with a carbonyl group instead of a carbonothioyl group.

    4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbamoyl}morpholine: Contains a carbamoyl group, which may alter its reactivity and biological activity.

Uniqueness

(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione is unique due to the presence of the carbonothioyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2OS/c16-13-11-12(15(20)18-7-9-19-10-8-18)3-4-14(13)17-5-1-2-6-17/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVMZGXTRZIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=S)N3CCOCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Reactant of Route 3
Reactant of Route 3
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Reactant of Route 4
Reactant of Route 4
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Reactant of Route 5
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione
Reactant of Route 6
Reactant of Route 6
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.